Ethyl 4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
The compound appears to contain several functional groups, including an ester group (ethoxy), an amine group (amino), and a carboxylate group. It also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. For example, the amine group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the pyridazine ring. The presence of the nitrogen atoms in the ring could potentially allow for hydrogen bonding, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the ester group could potentially undergo hydrolysis, while the amine group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents
Research by Desai, Shihora, and Moradia (2007) explores the synthesis and characterization of new quinazoline derivatives with potential applications as antimicrobial agents. The study involves the reaction of ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate with various reagents to produce compounds with significant antibacterial and antifungal activities against common pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans Desai et al., 2007.
Antimicrobial Activity of Naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones
Ravindra, Vagdevi, and Vaidya (2008) reported the synthesis of novel compounds starting from ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate, leading to the creation of naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones with antimicrobial properties. The antimicrobial activities were confirmed against a variety of microbial strains, indicating their potential as antimicrobial agents Ravindra et al., 2008.
Synthesis of 2,3-Dicyanopyrazine and Ethyl 5-Amino-4,6-Dicyanobiphenyl-3-Carboxylate Derivatives
Moloudi, Kabirifard, Piri, and Naghizadeh (2018) explored the synthesis of 2,3-dicyanopyrazine and ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylate derivatives from ethyl 4-aryl-2,4-dioxobutanoates. These compounds could have implications in various fields of pharmaceutical chemistry and materials science due to their structural and functional properties Moloudi et al., 2018.
Synthesis, Characterization, and In Vitro Pharmacological Screening of 3, 4-Dihydropyrimidin-2-one Derivatives
Dey, Alam, Kemisetti, Yakin, and Islam (2022) conducted research on the synthesis, characterization, and pharmacological evaluation of 3, 4-dihydropyrimidin-2-one derivatives. These compounds exhibited promising antimicrobial and antioxidant activities, making them potential candidates for further drug development Dey et al., 2022.
A Regioselective Route to 3-Alkyl-1-aryl-1H-pyrazole-5-carboxylates
Ashton and Doss (1993) presented a study on the synthesis of 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, demonstrating a regioselective route that offers significant advantages for the development of compounds with potential pharmaceutical applications Ashton & Doss, 1993.
Future Directions
Properties
IUPAC Name |
ethyl 4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O5/c1-3-30-22(29)21-18(12-20(28)26(25-21)15-8-5-4-6-9-15)31-13-19(27)24-17-11-7-10-16(23)14(17)2/h4-12H,3,13H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZFSVAMIRKJHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C(=CC=C2)Cl)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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